molecular formula C26H19N3O4 B5159278 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate

6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate

Cat. No. B5159278
M. Wt: 437.4 g/mol
InChI Key: RBHOKRUVVUUZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of phenazine and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is not fully understood. However, it is believed that this compound works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has a variety of biochemical and physiological effects. As previously mentioned, this compound has antioxidant properties and can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate in lab experiments is its antioxidant properties. This compound can help protect cells from oxidative damage, which is important in many different types of research. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties, which can be useful in cancer research.
One of the limitations of using 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate in lab experiments is its limited solubility in water. This can make it difficult to work with in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate. One potential direction is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and may be useful in the development of new treatments for these diseases.
Another potential direction is in the study of inflammation. 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anti-inflammatory properties, and further research in this area could lead to the development of new anti-inflammatory drugs.
Finally, there is potential for further research in the area of cancer. 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been found to have anticancer properties, and future research in this area could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate is a chemical compound that has a variety of potential applications in scientific research. This compound has antioxidant, anti-inflammatory, and anticancer properties, and has been used in the study of oxidative stress, cancer, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there is potential for further research in a variety of areas.

Synthesis Methods

The synthesis of 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate involves several steps. The first step is the synthesis of 4-nitrophenylhydrazine, which is then reacted with benzophenone to form 4-nitrophenylbenzophenone hydrazone. This hydrazone is then reacted with butyryl chloride to form 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress. This compound has been found to have antioxidant properties and can help protect cells from oxidative damage. It has also been used in the study of cancer, as it has been found to have anticancer properties. Additionally, 6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate has been used in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[6-(4-nitrophenyl)benzo[a]phenazin-5-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4/c1-2-7-22(30)33-26-19-9-4-3-8-18(19)24-25(28-21-11-6-5-10-20(21)27-24)23(26)16-12-14-17(15-13-16)29(31)32/h3-6,8-15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOKRUVVUUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrophenyl)benzo[a]phenazin-5-yl butanoate

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